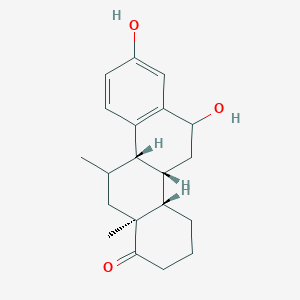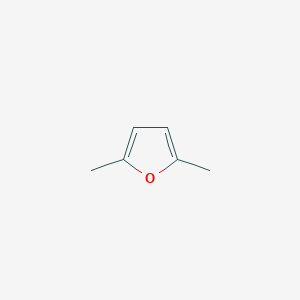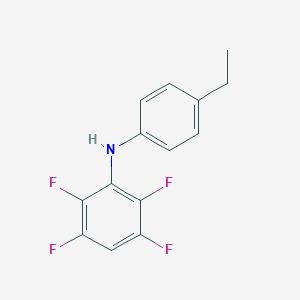
N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine
Vue d'ensemble
Description
N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethyl group attached to the phenyl ring and four fluorine atoms substituted on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylphenylamine and 2,3,5,6-tetrafluorobenzene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Catalysts: Palladium catalysts are often employed to enhance the reaction efficiency and yield.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve the reactants and provide a suitable medium for the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Halogen substitution reactions can replace the fluorine atoms with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors and conductive polymers.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may bind to enzyme active sites or receptor proteins, modulating their activity and leading to desired biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylphenyl)-2,3,5,6-tetrafluoroaniline: Similar structure but with a methyl group instead of an ethyl group.
N-(4-Ethylphenyl)-2,3,5,6-tetrachloroaniline: Similar structure but with chlorine atoms instead of fluorine atoms.
N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzamide: Similar structure but with an amide group instead of an aniline group.
Uniqueness
N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine is unique due to the presence of both an ethyl group and four fluorine atoms, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2,3,5,6-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N/c1-2-8-3-5-9(6-4-8)19-14-12(17)10(15)7-11(16)13(14)18/h3-7,19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBNMGDVELSOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
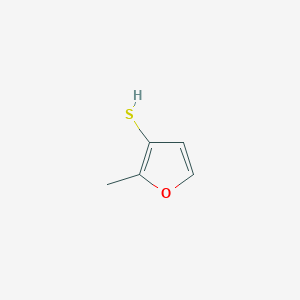
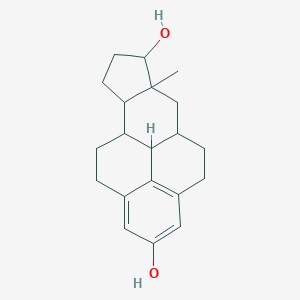
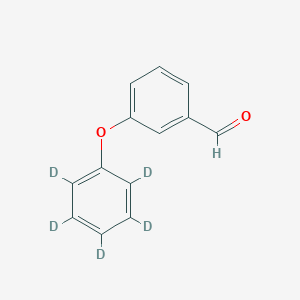
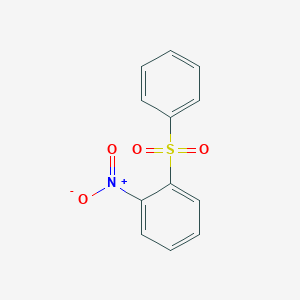
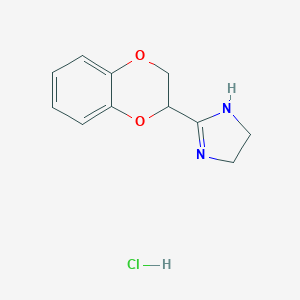
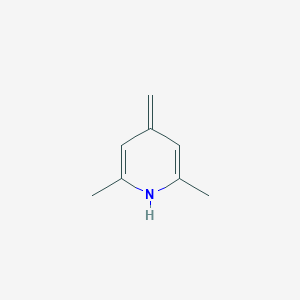
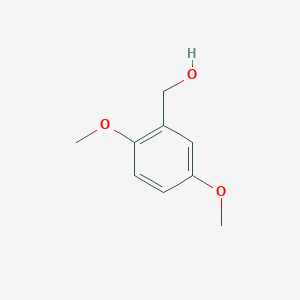

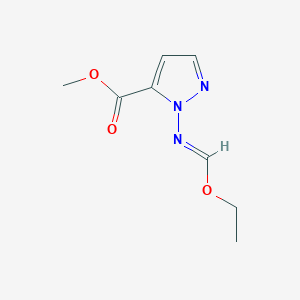
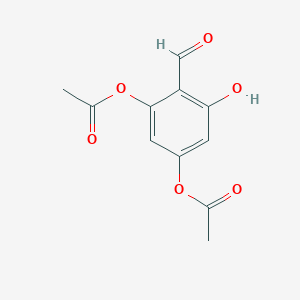
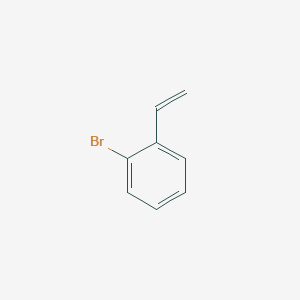
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)
